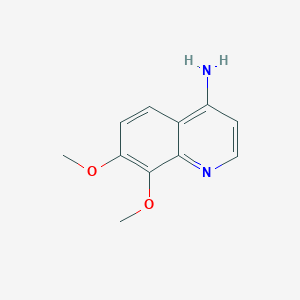
5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) . The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 187.2 g/mol and its IUPAC name, 5-(methoxycarbonyl)-3-piperidinecarboxylic acid .Applications De Recherche Scientifique
Regioselective Introduction in Piperidine Skeleton
- Research Focus : A study by Matsumura et al. (1996) developed a method for the regioselective introduction of a bis(methoxycarbonyl)methyl group into the 4-position of the piperidine skeleton. This method is significant for the preparation of cis- and trans-2,4-disubstituted piperidines, starting from 2-piperidinecarboxylic acid (Matsumura, Yoshimoto, Horikawa, Maki, & Watanabe, 1996).
Synthesis and Antimicrobial Activity
- Research Focus : Patel et al. (2011) conducted research on synthesizing new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and examining their in vitro antimicrobial activity. This study highlighted the modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of cis-4-(Sulfomethyl)piperidine-2-carboxylic Acid
- Research Focus : Research by Hadri and Leclerc (1993) focused on the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid and its NMR assignment. This compound was derived from 4-(hydroxymethyl) pyridine and has specific implications in structural chemistry (Hadri & Leclerc, 1993).
Alkoxycarbonylpiperidines as N-Nucleophiles
- Research Focus : Takács et al. (2014) explored the use of piperidines with ester functionality, such as 2-(methoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This study is important for understanding the chemoselectivity in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis and Pharmacological Study
- Research Focus : Gálvez et al. (1993) synthesized a series of 3β-acyloxy-3α-methoxycarbonyltropanes and conducted structural, biochemical, and pharmacological studies. The findings indicated potential applications in designing novel GABA B antagonist agents (Gálvez et al., 1993).
Synthesis and Cardiovascular Activity
- Research Focus : A study by Krauze et al. (2004) involved synthesizing nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid and analyzing their cardiovascular activity and electrochemical oxidation. This research provided insights into the potential medical applications of these compounds (Krauze et al., 2004).
Mécanisme D'action
Safety and Hazards
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.
Propriétés
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
| Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
748113-39-5 | |
| Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



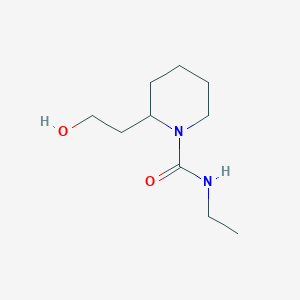
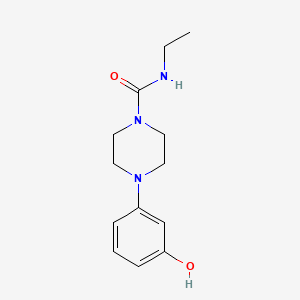

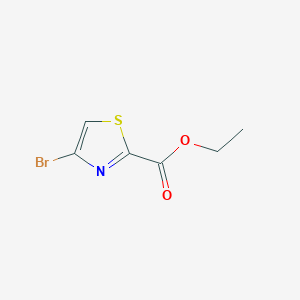
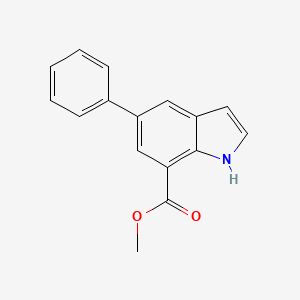
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)

